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molecular formula C15H24O B119669 4-Nonylphenol CAS No. 104-40-5

4-Nonylphenol

Cat. No. B119669
M. Wt: 220.35 g/mol
InChI Key: IGFHQQFPSIBGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04167500

Procedure details

Resorcinol and nonyl phenol are reacted with formaldehyde in the presence of a catalytic amount of hexamethylenetetramine at a total phenol:formaldehyde molar ratio of 1.7:1 to afford a novolak cocondensate resin (97 mole % resorcinol/3 mole % nonylphenol). The solid resin is washed to remove formaldehyde odor. The wet resin is dried under vacuum. The dry resin is dispersed in water with sodium caseinate at 40% N.V. to afford Emulsion A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1O)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C=O.C1N2CN3CN(C2)CN1C3.C1([OH:43])C=CC=CC=1>>[CH2:1]=[O:2].[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:18]1[CH:23]=[CH:22][C:21]([OH:43])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)C1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Name
Type
product
Smiles
CCCCCCCCCC=1C=CC(=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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